N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride and related compounds often involves N-alkylation strategies to enhance selectivity for specific receptors or to create multifunctional agents for complex disease treatment. For instance, N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown potential as selective 5-HT7 receptor ligands or multifunctional agents, demonstrating the versatile synthetic approaches employed to modify and optimize these compounds for varied scientific purposes (Canale et al., 2016).
Molecular Structure Analysis
The molecular and supramolecular structures of this compound and its derivatives reveal significant insights into their chemical behavior and potential interactions. Studies have detailed the conformational differences and hydrogen bonding patterns that influence the overall stability and reactivity of these compounds. For example, investigations into N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have highlighted the impact of structural variations on their chemical and physical properties (Jacobs et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound encompasses a range of reactions, including nucleophilic aromatic substitutions and reactions leading to the formation of complex heterocyclic structures. Microwave-assisted synthesis methods have been employed to rapidly generate compounds with enhanced nerve growth factor-stimulating properties, demonstrating the compound's utility in neuroscience research (Williams et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as melting points, solubility, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. Detailed crystallographic analysis provides insights into the compound's solid-state structure, offering clues to its reactivity and interactions with other molecules. Studies focusing on the bond parameters, torsion angles, and hydrogen bonding patterns contribute to a deeper understanding of its physical characteristics and potential applications in material science and drug design.
Chemical Properties Analysis
Analyzing the chemical properties of this compound involves examining its reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives with diverse biological activities. Research into the synthesis and antimicrobial activity of derivatives against pathogens highlights the compound's versatility and potential for development into new therapeutic agents (Vinaya et al., 2009).
Scientific Research Applications
Physicochemical Properties and Stability
The novel antiarrhythmic agent L-691, 121, which contains the methanesulfonamide moiety, has been studied for its physicochemical properties, particularly focusing on its stability, solubility, and dissolution properties. This research provides insights into the development of intravenous and oral dosage forms for clinical use (Dubost, Kaufman, Jahansouz, & Brenner, 1996).
Potential Gastrointestinal Motility Effects
A series of benzamide derivatives including the N-(piperidin-4-ylmethyl)methanesulfonamide moiety were synthesized and evaluated for their effect on gastrointestinal motility. These compounds were found to accelerate gastric emptying and increase the frequency of defecation, suggesting potential applications in prokinetic therapies (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Selective Serotonin Receptor Ligand Development
Research into the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the identification of compounds with selective serotonin receptor (5-HT7) antagonist properties. These findings are significant for developing treatments for central nervous system (CNS) disorders (Canale et al., 2016).
Antimicrobial Potential in Agriculture
Sulfonamide derivatives, including those with piperidin-4-yl moieties, were synthesized and demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This research highlights the potential use of these compounds in agricultural settings (Vinaya et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary targets of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . Future studies should investigate how these factors affect the compound’s pharmacological activity.
properties
IUPAC Name |
N-(piperidin-4-ylmethyl)methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-2-4-8-5-3-7;/h7-9H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMIOSVDHHOFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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